1-Nitro-3,5-bis(trimethylsilyl)benzene
Description
1-Nitro-3,5-bis(trimethylsilyl)benzene is a nitro-substituted aromatic compound featuring two trimethylsilyl (TMS) groups at the 3- and 5-positions of the benzene ring. Trimethylsilyl groups are known for their steric bulk and electron-donating effects, which contrast with the electron-withdrawing nature of trifluoromethyl (-CF₃) groups commonly found in related compounds .
Properties
Molecular Formula |
C12H21NO2Si2 |
|---|---|
Molecular Weight |
267.47 g/mol |
IUPAC Name |
trimethyl-(3-nitro-5-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C12H21NO2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3 |
InChI Key |
DSMPUKQMRATGPS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- 1-Nitro-3,5-bis(trifluoromethyl)benzene (CAS 328-75-6): Molecular Formula: C₈H₃F₆NO₂ . Electron Effects: The -CF₃ groups are strongly electron-withdrawing, activating the nitro group for nucleophilic substitution or coupling reactions . Physical Properties: Boiling point 75–76°C (11 mmHg), density 1.535 g/cm³, and refractive index 1.427 .
1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene :
- 1,4-Bis(trimethylsilyl)benzene: Reactivity: The TMS groups enhance solubility in nonpolar solvents and stabilize intermediates in organometallic reactions .
Reactivity in Coupling Reactions
1-Nitro-3,5-bis(trifluoromethyl)benzene :
Hypothesized Reactivity of 1-Nitro-3,5-bis(trimethylsilyl)benzene :
Thermal Stability and Byproduct Formation
TMS-Containing Compounds :
Nitro-TMS Compounds :
- Expected to decompose at lower temperatures than -CF₃ analogs due to weaker Si–C bonds, though direct data is unavailable.
Regulatory and Industrial Relevance
- Trifluoromethyl Derivatives :
- Compounds like 1,4-dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4) are regulated due to environmental and health concerns .
Q & A
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